

An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-3-phenylpropanoic acid*

Cat. No.: B093534

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of **(R)-2-Bromo-3-phenylpropanoic acid**. It includes detailed experimental protocols for its synthesis and discusses its applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmaceutical sciences.

Core Properties

(R)-2-Bromo-3-phenylpropanoic acid is a chiral halogenated carboxylic acid. Its structure, featuring a bromine atom at the alpha-position to the carboxylic acid and a benzyl group at the beta-position, makes it a valuable intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(R)-2-Bromo-3-phenylpropanoic acid** is presented in Table 1. It is important to note that some of the physical properties, such as boiling point, are estimates, and there can be discrepancies in reported melting points, potentially due to the existence of different crystalline polymorphs or variations in sample purity. [\[1\]](#)

Table 1: Chemical and Physical Properties of **(R)-2-Bromo-3-phenylpropanoic acid**

Property	Value	Reference(s)
IUPAC Name	(2R)-2-bromo-3-phenylpropanoic acid	[2]
CAS Number	42990-55-6	[2]
Molecular Formula	C ₉ H ₉ BrO ₂	[2]
Molecular Weight	229.07 g/mol	[2]
Melting Point	52 °C (for racemic mixture)	
Boiling Point	215.8 °C (rough estimate)	
Density	1.4921 g/cm ³ (rough estimate)	
XLogP3	2.6	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]
Exact Mass	227.97859 Da	[2]
Topological Polar Surface Area	37.3 Å ²	[2]

Note: Specific rotation data for **(R)-2-Bromo-3-phenylpropanoic acid** was not found in the searched literature. This is a critical parameter for characterizing a chiral compound and would typically be determined experimentally.

Spectroscopic Data

Detailed experimental spectra for **(R)-2-Bromo-3-phenylpropanoic acid** are not readily available in the public domain. However, the expected spectral features are summarized in Table 2 based on the analysis of its structural analogue, 2,3-dibromo-3-phenylpropanoic acid, and general principles of spectroscopy.

Table 2: Spectroscopic Data Summary

Technique	Key Features	Reference(s)
¹ H NMR	Signals for the phenyl group protons are expected in the aromatic region (~7.2-7.5 ppm). Protons on the carbon bearing the bromine atom would be deshielded and appear around 5.10-5.45 ppm. The carboxylic acid proton would give a broad signal at a higher chemical shift, typically >10 ppm.	[3]
¹³ C NMR	Characteristic chemical shifts are expected for the phenyl ring carbons, the carboxylic acid carbon (~170 ppm), and the carbon atom bonded to the bromine.	
Infrared (IR)	An absorption band indicative of the carboxylic acid C=O stretch is expected around 1700 cm ⁻¹ . A broad O-H stretch from the carboxylic acid would also be present. A C-Br stretching vibration would be observed at lower wavenumbers.	[4][5]

Synthesis and Experimental Protocols

(R)-2-Bromo-3-phenylpropanoic acid is commonly synthesized from the readily available amino acid, D-phenylalanine, through a diazotization reaction followed by bromination. This process generally proceeds with retention of configuration.

Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from D-Phenylalanine

This protocol describes the conversion of D-phenylalanine to **(R)-2-bromo-3-phenylpropanoic acid**.

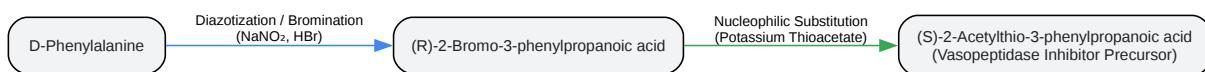
Materials:

- D-Phenylalanine
- Sodium nitrite (NaNO₂)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Deionized water
- Ice bath
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:

- Prepare a solution of D-phenylalanine in aqueous hydrobromic acid in a reaction vessel equipped with a magnetic stirrer.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite dropwise to the cooled reaction mixture. Maintain the temperature below 5 °C during the addition. The addition should be controlled to minimize the evolution of brown nitrogen oxide fumes.
- After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
- Allow the reaction mixture to warm to room temperature and continue to stir for an additional period to ensure the reaction goes to completion.

- Extract the product from the aqueous solution using a suitable organic solvent, such as dichloromethane or diethyl ether.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **(R)-2-bromo-3-phenylpropanoic acid**.
- The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.


Applications in Drug Development

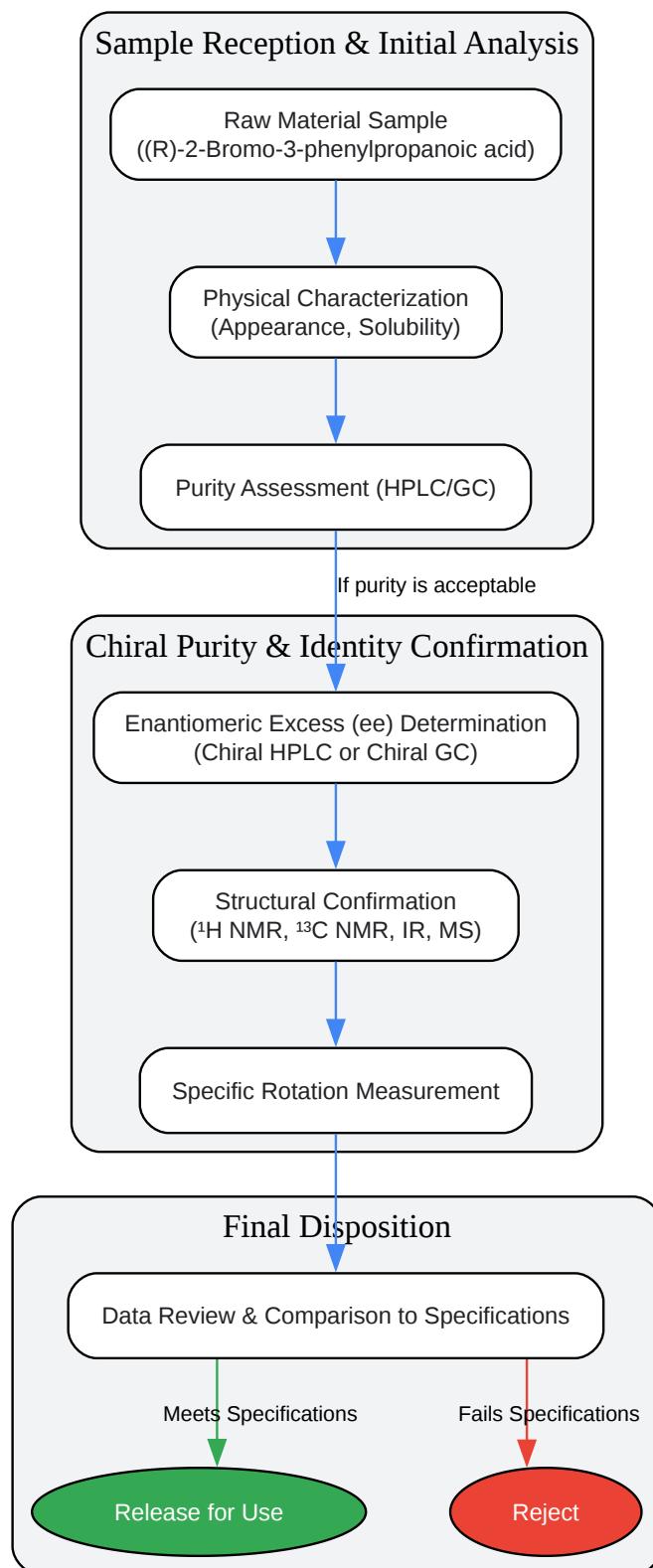
(R)-2-Bromo-3-phenylpropanoic acid serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, allows for diverse chemical modifications.

A significant application is in the synthesis of **(S)-2-acetylthio-3-phenylpropanoic acid**, a key intermediate for vasopeptidase inhibitors.^[1] These inhibitors are a class of drugs that simultaneously inhibit both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), making them effective in the treatment of hypertension and heart failure.^[6]

Synthetic Pathway to a Vasopeptidase Inhibitor Precursor

The following diagram illustrates the synthetic route from D-phenylalanine to **(S)-2-acetylthio-3-phenylpropanoic acid**, highlighting the role of **(R)-2-Bromo-3-phenylpropanoic acid** as a key intermediate.

[Click to download full resolution via product page](#)


Caption: Synthetic pathway from D-phenylalanine to a vasopeptidase inhibitor precursor.

Quality Control and Analysis

Ensuring the enantiomeric purity of chiral compounds like **(R)-2-Bromo-3-phenylpropanoic acid** is critical, especially in pharmaceutical applications. Quality control workflows for such compounds typically involve a combination of chromatographic and spectroscopic techniques.

Conceptual Quality Control Workflow

The following diagram outlines a conceptual workflow for the quality control of a chiral carboxylic acid. This involves initial purity assessment followed by specific tests to determine enantiomeric excess.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the quality control of a chiral carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
- 2. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. α,β -Dibromohydrocinnamic acid [webbook.nist.gov]
- 5. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093534#r-2-bromo-3-phenylpropanoic-acid-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com